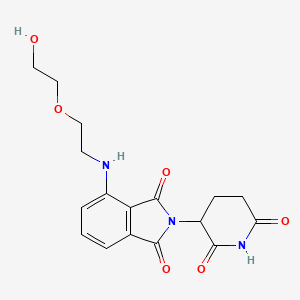
2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-hydroxyethoxy)ethyl)amino)isoindoline-1,3-dione
Descripción general
Descripción
2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-hydroxyethoxy)ethyl)amino)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C17H19N3O6 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview
The compound 2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-hydroxyethoxy)ethyl)amino)isoindoline-1,3-dione , also known by its CAS number 2140807-36-7, has garnered interest in pharmacological research due to its potential biological activities. This compound is part of a class of substituted isoindolines and phthalimides that have shown promise in modulating inflammatory responses and other biological functions.
- Molecular Formula : C19H23N3O7
- Molecular Weight : 405.407 g/mol
- Purity : Typically ≥ 95% .
Research indicates that this compound may influence the levels of tumor necrosis factor-alpha (TNFα) , a cytokine involved in systemic inflammation. Elevated TNFα levels are associated with various inflammatory diseases, including rheumatoid arthritis and Crohn's disease. The compound has been shown to reduce TNFα levels in mammalian models, suggesting its potential as an anti-inflammatory agent .
Anti-inflammatory Effects
The primary biological activity of this compound revolves around its ability to modulate inflammatory pathways:
- Reduction of TNFα : Studies have demonstrated that this compound can significantly lower TNFα levels in vitro and in vivo, which could be beneficial for treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
-
In Vivo Studies : Animal models treated with the compound exhibited reduced inflammation markers and improved clinical outcomes in models of arthritis and sepsis.
Study Model Outcome Tracey et al. (1987) Endotoxemia Reduced TNFα levels and improved survival rates Munro et al. (1989) Myocardial Infarction Decreased inflammatory response markers Elliot et al. (1995) Rheumatoid Arthritis Alleviated symptoms and reduced joint swelling -
Mechanistic Insights : The compound appears to act through multiple pathways:
- Inhibition of NF-kB Activation : It may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of immune response and inflammation .
- cAMP Modulation : The compound has been linked to increased levels of cyclic adenosine monophosphate (cAMP), which plays a role in anti-inflammatory signaling .
Comparative Analysis with Similar Compounds
A comparative table illustrates how this compound stands against other similar compounds regarding their biological activities:
| Compound Name | Structure Type | TNFα Reduction Efficacy | Other Activities |
|---|---|---|---|
| This compound | Isoindoline derivative | High | Anti-inflammatory |
| 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | Phthalimide derivative | Moderate | Antioxidant |
| Salicylate derivatives | Salicylic acid derivatives | Low to Moderate | Analgesic |
Propiedades
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-hydroxyethoxy)ethylamino]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c21-7-9-26-8-6-18-11-3-1-2-10-14(11)17(25)20(16(10)24)12-4-5-13(22)19-15(12)23/h1-3,12,18,21H,4-9H2,(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOVEQMWQFKDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















